4-Bromo-5-fluoro-2-methylaniline

Description

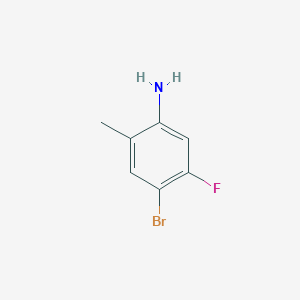

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-5-fluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAZFTXACIZDRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426944 | |

| Record name | 4-bromo-5-fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52723-82-7 | |

| Record name | 4-bromo-5-fluoro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52723-82-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Bromo 5 Fluoro 2 Methylaniline

Established Synthetic Routes to 4-Bromo-5-fluoro-2-methylaniline

The preparation of this compound can be approached through several synthetic pathways, primarily involving the strategic introduction of bromine and fluorine atoms onto a 2-methylaniline scaffold.

Bromination of Aromatic Amines Precursors

A common and direct approach to introducing a bromine atom onto an aniline (B41778) ring is through electrophilic aromatic substitution. In the context of synthesizing this compound, a plausible precursor would be 3-fluoro-6-methylaniline. The amino group (-NH₂) and the methyl group (-CH₃) are activating groups and ortho-, para-directors, while the fluorine atom is a deactivating group but also an ortho-, para-director. pressbooks.pubyoutube.com The cumulative directing effects of these substituents guide the incoming electrophile.

In the case of 3-fluoro-6-methylaniline, the amino group strongly directs ortho- and para- to its position. The para- position to the amino group is already occupied by the methyl group. The ortho- positions are adjacent to the amino group. The methyl group also directs ortho- and para-. The fluorine atom directs ortho- and para- as well. The position that is para- to the fluorine and meta- to the methyl group is activated by both the amino and methyl groups, making it the most likely site for bromination.

Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a common choice for regioselective bromination of activated aromatic rings. google.com The reaction is typically carried out in a suitable solvent like methylene chloride at controlled temperatures to minimize side reactions. prepchem.com For instance, the bromination of 2-fluoroaniline to 4-bromo-2-fluoroaniline has been successfully achieved using NBS in methylene chloride at 0°C. prepchem.com A similar strategy could be adapted for the bromination of 3-fluoro-6-methylaniline.

| Precursor | Brominating Agent | Solvent | Key Feature |

| 3-fluoro-6-methylaniline | N-Bromosuccinimide (NBS) | Methylene Chloride | Regioselective bromination at the position activated by both amino and methyl groups. |

| 2-fluoroaniline | N-Bromosuccinimide (NBS) | Methylene Chloride | Demonstrates the feasibility of brominating fluoroanilines with NBS. prepchem.com |

Fluorine Substitution Reactions

Introducing a fluorine atom onto an aromatic ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions, where a good leaving group, such as a nitro group or a halogen, is displaced by a fluoride (B91410) ion. nih.govambeed.com However, this approach is less common for the synthesis of this compound due to the specific substitution pattern required. A potential, though synthetically challenging, route could involve a precursor like 4-bromo-5-nitro-2-methylaniline, where the nitro group is subsequently replaced by fluorine using a fluoride source like potassium fluoride. The success of such a reaction heavily depends on the activation of the aromatic ring by electron-withdrawing groups ortho- and para- to the leaving group. ambeed.com

Another strategy involves the replacement of a bromine atom with fluorine. thieme-connect.de This is generally achieved using reagents like potassium fluoride in the presence of a phase-transfer catalyst or by using triethylamine tris(hydrogen fluoride). thieme-connect.deresearchgate.net However, for the synthesis of this compound, this would require a precursor with two bromine atoms at specific positions, which might be difficult to prepare selectively.

Multi-step Synthesis from Precursors (e.g., 2-methylaniline derivatives)

A versatile and widely used approach for the synthesis of substituted anilines involves a multi-step sequence starting from a readily available precursor like 2-methylaniline (o-toluidine). ossila.com This strategy often involves the protection of the highly reactive amino group to control the regioselectivity of subsequent electrophilic substitution reactions.

A typical sequence is as follows:

Protection of the amino group: The amino group of 2-methylaniline is protected, commonly as an acetamide by reacting it with acetic anhydride. google.com This forms N-(2-methylphenyl)acetamide. The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can lead to more controlled reactions.

Fluorination: Introduction of the fluorine atom onto the protected aniline ring. This can be a challenging step and may require specialized fluorinating agents.

Bromination: Electrophilic bromination of the fluorinated intermediate. The directing effects of the acetamido, methyl, and fluoro groups will determine the position of the incoming bromine atom.

Deprotection: The protecting group is removed, typically by acid or base hydrolysis, to yield the final product, this compound. google.com

Specific Preparations (e.g., from N-(2-methylphenyl)acetamide intermediates)

A well-documented synthetic route for a related compound, 4-bromo-2-methylaniline, proceeds through an N-(2-methylphenyl)acetamide intermediate. google.com This method can be adapted for the synthesis of this compound by incorporating a fluorination step.

The synthesis would begin with the acetylation of 3-fluoro-6-methylaniline to form N-(3-fluoro-6-methylphenyl)acetamide. This intermediate is then subjected to bromination. The acetamido group directs ortho- and para-, and the methyl group also directs ortho- and para-. The fluorine atom is a deactivating ortho-, para- director. The position para to the acetamido group is the most activated and sterically accessible, leading to the formation of N-(4-bromo-5-fluoro-2-methylphenyl)acetamide. The final step is the hydrolysis of the acetamide to yield this compound. google.com

| Step | Reactant | Reagent | Product |

| 1. Protection | 3-fluoro-6-methylaniline | Acetic Anhydride | N-(3-fluoro-6-methylphenyl)acetamide |

| 2. Bromination | N-(3-fluoro-6-methylphenyl)acetamide | N-Bromosuccinimide | N-(4-bromo-5-fluoro-2-methylphenyl)acetamide |

| 3. Deprotection | N-(4-bromo-5-fluoro-2-methylphenyl)acetamide | Acid or Base | This compound |

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity: The key to a successful synthesis of this compound lies in controlling the regioselectivity of the halogenation steps. The substitution pattern on the aniline ring is determined by the directing effects of the existing substituents:

Amino/Acetamido Group (-NH₂/-NHCOCH₃): Strongly activating and ortho-, para-directing. pressbooks.pub

Methyl Group (-CH₃): Activating and ortho-, para-directing. pressbooks.pub

Fluorine (-F): Deactivating but ortho-, para-directing due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. youtube.com

In a precursor like 3-fluoro-6-methylaniline, the powerful para-directing effect of the amino group, coupled with the ortho-directing effect of the methyl group, strongly favors electrophilic substitution at the C4 position. The fluorine at C5 further influences the electronic distribution, but the primary directing force comes from the amino and methyl groups.

Stereoselectivity: The molecule this compound is not chiral and does not have any stereocenters. Therefore, stereoselectivity is not a consideration in its synthesis.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of unwanted isomers and byproducts.

Key parameters for optimization include:

Temperature: Electrophilic bromination reactions are often exothermic. Maintaining a low temperature (e.g., 0°C) is critical to prevent over-bromination and the formation of isomeric byproducts. prepchem.com

Solvent: The choice of solvent can influence the reactivity of the electrophile and the solubility of the reactants. Inert solvents like methylene chloride or chloroform are commonly used for bromination reactions. researchgate.net

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time, ensuring complete conversion of the starting material without significant product degradation. chemicalbook.com

Purification: After the reaction, the crude product typically requires purification. Common methods include recrystallization or column chromatography to isolate the desired isomer with high purity. chemicalbook.com The choice of solvent system for these techniques is critical for effective separation.

| Parameter | Condition | Rationale |

| Temperature | Low (e.g., 0°C) | To control the exothermicity of the reaction and enhance regioselectivity. prepchem.com |

| Solvent | Inert (e.g., Methylene Chloride) | To provide a suitable reaction medium without interfering with the reaction. prepchem.com |

| Reagent Addition | Slow, portion-wise | To maintain control over the reaction rate and temperature. |

| Work-up | Aqueous wash | To remove unreacted reagents and byproducts. |

| Purification | Recrystallization/Column Chromatography | To isolate the pure product from isomers and impurities. chemicalbook.com |

By carefully selecting the synthetic route and optimizing the reaction conditions, this compound can be prepared in high yield and purity, making it readily available for its applications in various fields of chemical research and development.

Solvent Effects in this compound Synthesis

The choice of solvent plays a pivotal role in the electrophilic bromination of anilines, influencing both the reaction rate and the regioselectivity. quora.comlookchem.com The polarity of the solvent can significantly affect the stability of the reaction intermediates. quora.com In the case of bromination of aniline derivatives, a range of solvents can be utilized, and their effects are a key consideration in optimizing the synthesis.

For the bromination of aniline, using a polar solvent like bromine water can lead to the formation of 2,4,6-tribromoaniline due to the high reactivity of the aniline ring and the solvent's ability to facilitate the breaking of the bromine-bromine bond. youtube.com Conversely, employing a non-polar solvent such as carbon disulfide (CS2) can lead to less of the electrophile being available, which can help in controlling the extent of bromination. youtube.com

In the context of synthesizing this compound, the solvent choice for the bromination of the N-acetylated precursor would be critical. A study on the electrophilic bromination of meta-substituted anilines with N-bromosuccinimide (NBS) demonstrated that the regioselectivity is markedly dependent on the polarity of the solvent. lookchem.com

Below is a table illustrating the general effects of different types of solvents on electrophilic aromatic bromination reactions.

| Solvent Type | Examples | General Effect on Electrophilic Bromination |

| Polar Protic | Water, Acetic Acid | Can increase reaction rates by stabilizing charged intermediates. May lead to multiple substitutions in highly activated rings. |

| Polar Aprotic | Acetonitrile, Tetrahydrofuran (THF) | Can solvate cations, potentially influencing the reactivity of the electrophile. |

| Non-Polar | Carbon Disulfide (CS2), Carbon Tetrachloride (CCl4) | Generally slow down the reaction rate compared to polar solvents. Can offer better control and selectivity. |

Temperature and Pressure Parameters

Temperature is a critical parameter in controlling the outcome of the synthesis of this compound. The rate of the electrophilic bromination reaction is temperature-dependent, with higher temperatures generally leading to faster reaction rates. However, elevated temperatures can also lead to the formation of undesired byproducts and a decrease in regioselectivity. Therefore, careful control of the reaction temperature is essential for maximizing the yield of the desired isomer.

For the bromination of anilines, reactions are often carried out at low temperatures to manage the high reactivity of the substrate and to enhance selectivity. nih.gov For instance, the bromination of 2-fluoroaniline with certain brominating agents is conducted at temperatures as low as -34°C to -23°C.

Most electrophilic aromatic bromination reactions are conducted at atmospheric pressure, and there is generally no requirement for elevated or reduced pressure. The reaction setup is typically designed to handle any gaseous byproducts, such as hydrogen bromide (HBr), that may be generated during the reaction.

The following table summarizes the typical temperature and pressure parameters for the key steps in a plausible synthesis of this compound.

| Synthetic Step | Typical Temperature Range | Pressure |

| Acetylation (Protection) | Room temperature to gentle reflux | Atmospheric |

| Bromination | Low temperatures (e.g., 0°C to room temperature) | Atmospheric |

| Hydrolysis (Deprotection) | Reflux | Atmospheric |

Catalyst Selection and Loading

In many electrophilic aromatic bromination reactions, a catalyst is employed to enhance the electrophilicity of the brominating agent, thereby facilitating the reaction with the aromatic ring. For highly activated rings like anilines, a catalyst may not always be necessary. byjus.com However, for less reactive substrates or to improve reaction efficiency and selectivity, a catalyst can be beneficial.

Lewis acids are common catalysts for electrophilic halogenation. byjus.com For the bromination of benzene (B151609) and its less activated derivatives, catalysts such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) are frequently used. pressbooks.pub These catalysts polarize the bromine molecule, making it a more potent electrophile.

In the synthesis of halogenated anilines, alternative catalytic systems have been explored. For the preparation of 4-bromo-2-fluoroaniline from 2-fluoroaniline and molecular bromine, a quaternary ammonium bromide catalyst has been shown to be effective.

The catalyst loading is an important variable to optimize. A sufficient amount of catalyst is needed to drive the reaction to completion in a reasonable time, but excessive loading can lead to increased costs and potential side reactions. The optimal catalyst loading is typically determined experimentally.

The table below presents some potential catalysts for the bromination step in the synthesis of this compound, based on analogous reactions.

| Catalyst Type | Example | Role in Reaction |

| Lewis Acid | Iron(III) Bromide (FeBr3) | Polarizes the Br-Br bond, increasing the electrophilicity of bromine. |

| Phase Transfer Catalyst | Quaternary Ammonium Bromide | Can facilitate the reaction between reactants in different phases. |

| No Catalyst | - | Relies on the inherent reactivity of the activated aniline derivative. |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and other fine chemicals to minimize environmental impact and enhance sustainability. tandfonline.comrsc.orgresearchgate.net The synthesis of this compound can be made more environmentally benign by considering aspects such as atom economy, the use of safer solvents, and the development of sustainable catalytic systems.

Atom Economy and E-factor Analysis

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. chembam.com The environmental factor (E-factor) is another important metric, defined as the mass ratio of waste to the desired product. sheldon.nl An ideal synthesis would have a high atom economy and a low E-factor.

For the synthesis of this compound, a traditional multi-step synthesis involving protection and deprotection steps will inherently have a lower atom economy compared to a direct bromination, as the protecting group is ultimately removed as a byproduct. However, the direct route may suffer from lower selectivity and yield, leading to a higher E-factor due to the generation of isomeric byproducts and the need for extensive purification.

A hypothetical atom economy calculation for a direct bromination of 5-fluoro-2-methylaniline (B146954) with bromine would be higher than a multi-step synthesis. However, the practical yield and the waste generated during workup and purification must be considered for a complete E-factor analysis.

The following table provides a conceptual comparison of the green metrics for a direct versus a multi-step synthesis.

| Synthetic Approach | Conceptual Atom Economy | Conceptual E-Factor | Key Considerations |

| Direct Bromination | Higher | Potentially high due to byproducts | Lower selectivity, formation of isomers, difficult purification. |

| Multi-step (Protection/Deprotection) | Lower | Can be lower with high yields | Higher selectivity, easier purification, generation of waste from protecting groups. |

Use of Environmentally Benign Solvents

The choice of solvent is a major contributor to the environmental impact of a chemical process. quora.com Traditional solvents like chlorinated hydrocarbons are often toxic and environmentally persistent. Green chemistry encourages the use of safer, more environmentally benign solvents.

For the synthesis of this compound, replacing hazardous solvents with greener alternatives is a key objective. Water is an ideal green solvent, and its use in organic synthesis is an active area of research. tandfonline.com While the solubility of organic substrates can be a limitation, the use of co-solvents or phase-transfer catalysts can sometimes overcome this issue. Other greener solvent options include ionic liquids and supercritical fluids, although their industrial application can be limited by cost and technical challenges.

Microwave-assisted synthesis is another green approach that can reduce or eliminate the need for organic solvents. tandfonline.com

Development of Catalyst Systems for Sustainable Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. rsc.org For the synthesis of this compound, moving away from stoichiometric Lewis acid catalysts that are difficult to separate from the reaction mixture and generate significant waste is a key goal.

Heterogeneous catalysts, which are in a different phase from the reactants, offer the advantage of easy separation and recyclability. While specific heterogeneous catalysts for the bromination of 5-fluoro-2-methylaniline are not documented, research into solid acid catalysts and supported metal catalysts for halogenation reactions is ongoing.

Biocatalysis, using enzymes to perform chemical transformations, represents a highly sustainable approach. While not yet applied to the synthesis of this specific compound, the development of halogenating enzymes could offer a future green synthetic route.

Another green catalytic approach involves the use of redox mediators in electrochemical synthesis, which can reduce the need for harsh reagents and operate at ambient temperature and pressure. tandfonline.com

Synthetic Challenges and Future Directions in this compound Production

Synthetic Challenges:

Traditional industrial methods for producing related halogenated anilines have often been associated with problems such as low yields, insufficient purity, and significant environmental pollution. google.com These methods may employ harsh reaction conditions and environmentally hazardous reagents. The use of molecular bromine, for example, presents handling and safety challenges. Furthermore, separating the desired product from isomeric impurities and reaction byproducts can require extensive and costly purification techniques like column chromatography or recrystallization.

Future Directions:

Future research in the synthesis of this compound is likely to focus on overcoming the aforementioned challenges. A key area of development is the design and application of novel catalysts to improve the regioselectivity of the bromination reaction. The use of shape-selective zeolite catalysts, for instance, could favor the formation of the desired 4-bromo isomer by sterically hindering the formation of other isomers.

There is a strong impetus to develop more environmentally benign synthetic routes. google.com This includes the use of less hazardous brominating agents, such as N-bromosuccinimide (NBS), which is easier and safer to handle than liquid bromine. echemi.com The exploration of solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids could also significantly reduce the environmental impact of the synthesis.

Furthermore, the development of continuous flow processes for the production of this compound offers potential advantages over traditional batch processing. google.com Continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, potentially leading to higher yields, improved purity, and enhanced safety. The integration of in-line purification techniques could further streamline the manufacturing process. The development of catalytic hydrogenation methods, which are noted for low pollution and cost, is another promising avenue for the production of halogenated anilines in general. guidechem.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C7H7BrFN |

| 3-Fluoro-6-methylaniline | C7H8FN |

| N-(3-fluoro-6-methylphenyl)acetamide | C9H10FNO |

| N-Bromosuccinimide (NBS) | C4H4BrNO2 |

| N-(4-bromo-5-fluoro-2-methylphenyl)acetamide | C9H9BrFNO |

| Acetic anhydride | C4H6O3 |

| Hydrochloric acid | HCl |

| Bromine | Br2 |

Applications of 4 Bromo 5 Fluoro 2 Methylaniline in Advanced Organic Synthesis

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Discovery

4-Bromo-5-fluoro-2-methylaniline is a valuable starting material in medicinal chemistry, enabling the synthesis of a wide range of therapeutic agents. Its structural features allow for facile modification and incorporation into larger, more complex drug candidates.

The development of enzyme inhibitors is a cornerstone of modern drug discovery. This compound has been implicated in the synthesis of potent inhibitors for various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

ALK Inhibitors: Anaplastic lymphoma kinase (ALK) is a key target in the treatment of certain cancers, including non-small cell lung cancer. nih.gov The synthesis of novel ALK inhibitors with a sulfoxide (B87167) structure has been reported, with some compounds demonstrating significant anti-proliferation activities in cancer cell lines. nih.gov While the direct use of this compound isn't detailed in this specific synthesis, the methodology for creating substituted anilines is relevant. For instance, the synthesis of ceritinib, a known ALK inhibitor, and other related compounds often involves multi-step processes where halogenated anilines are key intermediates. nih.govmdpi.com

Rho Kinase Inhibitors: Rho-associated kinases (ROCK) are involved in various cellular functions, and their inhibition is a therapeutic strategy for conditions like glaucoma and hypertension. nih.govrsc.orgnih.gov Research into novel ROCK inhibitors has led to the design and synthesis of various scaffolds, including 4-aryl-thiazole-2-amines and chroman-based structures. nih.govrsc.org The synthesis of these complex molecules often relies on the availability of specifically substituted aniline (B41778) building blocks.

A structurally similar compound, 5-Bromo-4-fluoro-2-methylaniline, is a key ingredient in the synthesis of MDL compounds. ossila.com These N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivatives, such as MDL-800, MDL-801, and MDL-811, are known activators of sirtuin 6 (SIRT6). ossila.com SIRT6 is a lysine (B10760008) deacetylase that functions as a tumor suppressor, and its activation by MDL compounds represents a potential therapeutic avenue in oncology. ossila.com Sirtuins themselves are a class of enzymes considered important targets for age-related diseases. nih.govmdpi.com

The synthesis of complex heterocyclic structures is fundamental to the development of new drugs. This compound serves as a versatile precursor for creating these scaffolds.

Quinolines: Quinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antifungal, herbicidal, anticancer, and antimalarial properties. nih.gov The synthesis of fluorinated quinoline (B57606) analogs often starts from substituted anilines. nih.gov For example, a method for preparing substituted or unsubstituted 4-bromo-2-fluoroquinolines has been developed, which can then be used as building blocks for 2,4-substituted quinoline compounds. google.com

Indazoles: Indazole derivatives are another important class of heterocyclic compounds with diverse pharmacological activities. nih.gov A synthetic method for 5-bromo-4-fluoro-1H-indazole has been disclosed, starting from 3-fluoro-2-methylaniline, which undergoes bromination and cyclization reactions. google.com This highlights the utility of bromo-fluoro-methylaniline derivatives in constructing the indazole core structure. google.comorganic-chemistry.orgsigmaaldrich.com

The structural motif of this compound is relevant to the synthesis of biphenylamines, which are precursors to various functional molecules. While direct synthesis examples are not prevalent in the provided search results, the reactivity of the bromo and amino groups allows for coupling reactions to form biphenyl (B1667301) structures. These structures are integral to certain classes of fungicides.

The core structure of this compound is found in various compounds investigated for their anticancer and antimicrobial properties. For instance, the synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an intermediate for biologically active compounds, utilizes 4-bromo-2-fluoroaniline. researchgate.net This underscores the importance of halogenated anilines in constructing molecules with potential therapeutic value against cancer and microbial infections.

Intermediate in Agrochemical Development

In addition to its role in pharmaceuticals, this compound and related compounds are valuable intermediates in the agrochemical industry. The development of new pesticides often involves the synthesis of novel heterocyclic compounds, where substituted anilines are key starting materials. The synthesis of fluorinated quinoline analogs with antifungal activity is a prime example of this application. nih.gov

Synthesis of Pesticides and Herbicides

Halogenated anilines are crucial intermediates in the agrochemical industry, and this compound is a key player in this field. Its structural framework is incorporated into a variety of herbicidal and pesticidal molecules. The presence of both bromine and fluorine atoms on the aromatic ring can significantly enhance the biological activity and metabolic stability of the final product. For instance, related compounds like 4-Bromo-3,5-difluoroaniline are recognized as essential intermediates in the synthesis of agrochemicals designed to protect crops with improved efficacy and controlled environmental impact. chemimpex.com The synthesis pathways often involve the transformation of the aniline's amino group or the selective reaction of the halogen substituents to build the larger, more complex active ingredients.

Development of Novel Agrochemical Candidates

The development of new agrochemicals is a continuous effort to overcome resistance and improve safety profiles. This compound serves as a versatile starting point for creating libraries of novel agrochemical candidates. The differential reactivity of its functional groups allows for systematic structural modifications. Researchers can exploit the bromo group for cross-coupling reactions to introduce diverse substituents, while the fluoro and methyl groups help to fine-tune the electronic properties and lipophilicity of the molecule. This systematic approach is crucial for optimizing the efficacy, selectivity, and environmental persistence of new potential pesticides and herbicides. The use of such fluorinated and brominated building blocks is a key strategy in modern medicinal and crop protection chemistry. chemimpex.com

Role in Materials Science and Polymer Chemistry

The unique combination of functional groups in this compound also makes it a valuable precursor in the field of materials science, where it contributes to the synthesis of high-performance polymers, dyes, and pigments.

Precursor for Advanced Materials

This compound is utilized as a monomer or a key intermediate in the synthesis of advanced materials and fine chemicals. chemimpex.com The reactive amine and bromo functionalities allow it to be incorporated into polymer backbones, such as polyamides or polyimides. The inclusion of fluorine atoms in these materials can impart desirable properties, including enhanced thermal stability, chemical resistance, and specific electronic characteristics. Its ability to undergo various chemical transformations makes it a reliable building block for creating derivatives with tailored functions for specialized industrial applications. chemimpex.com

Synthesis of Dyes and Pigments

Aniline derivatives are foundational to the synthesis of a vast array of dyes and pigments. This compound can be used to produce azo dyes, a major class of colorants. The synthesis typically begins with the diazotization of the primary amino group, followed by a coupling reaction with an electron-rich aromatic compound. In this context, the bromo and fluoro substituents on the aniline ring act as auxochromes, which can modulate the color of the dye and improve its properties, such as lightfastness and chemical stability. The specific substitution pattern of the molecule allows for the fine-tuning of the resulting pigment's hue and performance characteristics. chemimpex.com

Diversification of Molecular Frameworks using this compound

The true power of this compound in organic synthesis lies in the ability to selectively manipulate its different reactive sites. This regioselectivity is fundamental to building complex molecules with precise control over their architecture.

Strategies for Regioselective Functionalization

Regioselective functionalization refers to the ability to target and react with one specific site within a multifunctional molecule. This compound possesses multiple reactive centers, including the amine group, the bromine atom, and the fluorine atom, each offering distinct opportunities for chemical modification. ossila.com

Key strategies include:

Reactions at the Amine Group: The primary amine (-NH₂) is a versatile handle for nucleophilic substitution, acylation, and diazotization, allowing for the introduction of a wide array of functional groups. ossila.com

Cross-Coupling at the Bromine Site: The carbon-bromine (C-Br) bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, effectively extending the molecular framework.

Substitution of the Fluorine Atom: The carbon-fluorine (C-F) bond can undergo nucleophilic aromatic substitution (SNAr), typically under specific activating conditions. ossila.com

In advanced applications, such as the synthesis of C-N atropoisomers (molecules with hindered rotation around a carbon-nitrogen single bond), the steric and electronic influence of substituents is critical. Research has shown that in related systems, the size and nature of halogen substituents ortho to the amine group can determine the enantioselectivity of a reaction. acs.org For example, in photoredox-catalyzed transformations, the subtle differences between fluoro, chloro, and bromo groups can be exploited to control the final three-dimensional structure of the product, showcasing a sophisticated level of regioselective and stereoselective control. acs.org

Interactive Data Table: Regioselective Functionalization Strategies

| Functional Group | Reaction Type | Purpose |

| Amine (-NH₂) | Acylation, Alkylation, Diazotization | Introduce new functional groups, form azo dyes. ossila.com |

| Bromine (-Br) | Metal-Catalyzed Cross-Coupling | Form new C-C or C-heteroatom bonds. ossila.com |

| Fluorine (-F) | Nucleophilic Aromatic Substitution | Introduce nucleophiles at the fluorine position. ossila.com |

Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) represent highly efficient synthetic strategies. They allow for the formation of multiple chemical bonds in a single synthetic operation, thereby reducing the number of steps, solvent waste, and purification efforts. The application of this compound in such processes, however, appears to be a specialized and less frequently documented area of research in publicly available scientific literature.

While these patented syntheses involve sequential reaction steps, they are typically described as a series of discrete transformations requiring work-up and isolation of intermediates, rather than true cascade or multicomponent processes. For instance, the synthesis of Nrf2 regulators, as detailed in patent WO2016203401A1, utilizes this compound in an initial acylation step, which is then followed by subsequent, separate reaction stages. google.com Similarly, the preparation of diaryl substituted 5,5-fused ring compounds as C5aR inhibitors involves the use of this aniline in a borylation reaction as a distinct step in a longer synthetic sequence. google.com

The lack of published examples of this specific aniline in cascade or multicomponent reactions may suggest that its reactivity profile, under the conditions typically employed for these reactions, has not yet been fully explored or disclosed in the academic domain. The steric hindrance from the ortho-methyl group, combined with the electronic effects of the fluorine and bromine atoms, may pose unique challenges or opportunities for its incorporation into such elegant and efficient reaction pathways.

Table of Research Findings:

Due to the absence of specific research findings on the use of this compound in cascade and multicomponent reactions in the surveyed literature, a data table of detailed research findings cannot be generated at this time.

Safety and Environmental Considerations in Academic Handling of 4 Bromo 5 Fluoro 2 Methylaniline

Laboratory Safety Protocols for Halogenated Anilines

Working with halogenated anilines requires adherence to specific laboratory safety protocols to minimize exposure risks. These protocols encompass the use of personal protective equipment (PPE), engineering controls, and established emergency procedures.

Personal Protective Equipment (PPE): A multi-layered approach to PPE is crucial when handling halogenated anilines. This includes:

Eye and Face Protection: Chemical splash goggles are mandatory to protect the eyes from potential splashes. apolloscientific.co.ukechemi.com In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. pnas.org

Skin Protection: Chemical-resistant gloves are essential. The choice of glove material should be based on chemical compatibility charts, with materials like butyl rubber or Viton often recommended for handling anilines. nih.gov Nitrile gloves may offer short-term protection but should be changed immediately upon contact with the chemical. pnas.orgepa.gov A fully buttoned lab coat, preferably made of a flame-resistant material like Nomex®, should be worn to protect the skin. epa.gov Closed-toe shoes and long pants are also required to ensure no skin is exposed. epa.govnih.gov

Respiratory Protection: All work with 4-bromo-5-fluoro-2-methylaniline should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors. apolloscientific.co.ukechemi.com If engineering controls are insufficient to maintain exposure below acceptable limits, appropriate respiratory protection, such as an air-purifying respirator with organic vapor cartridges, may be necessary. epa.govresearchgate.net

Engineering Controls: The primary engineering control for handling halogenated anilines is a properly functioning chemical fume hood. nih.govmdpi.com This minimizes the concentration of airborne contaminants in the laboratory. nih.gov Additionally, safety showers and eyewash stations must be readily accessible in the event of an accidental exposure. nih.govnih.govmdpi.com

Emergency Procedures: In the case of accidental exposure or a spill, immediate and appropriate action is critical.

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. nih.govmdpi.com Seek medical attention. nih.gov

Eye Contact: Flush the eyes with water at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open. apolloscientific.co.uknih.gov Seek immediate medical attention. nih.gov

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. mdpi.com

Spills: For small spills within a fume hood, trained personnel wearing appropriate PPE can clean it up using an inert absorbent material. apolloscientific.co.uknih.gov For larger spills, or any spill outside of a fume hood, the area should be evacuated, and emergency personnel should be notified. nih.gov

Interactive Data Table: Recommended Laboratory Safety Protocols for Halogenated Anilines

| Protocol Category | Specific Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Chemical splash goggles and/or face shield. | Protects eyes and face from splashes. |

| Chemical-resistant gloves (e.g., Butyl rubber, Viton). | Prevents skin absorption of toxic material. | |

| Flame-resistant lab coat. | Protects skin and underlying clothing. | |

| Closed-toe shoes and long pants. | Ensures full skin coverage. | |

| Respiratory protection (if necessary). | Prevents inhalation of harmful vapors or dust. | |

| Engineering Controls | Use of a certified chemical fume hood. | Minimizes airborne concentrations of the chemical. |

| Readily accessible safety shower and eyewash station. | Provides immediate decontamination in case of exposure. | |

| Emergency Procedures | Immediate flushing with water for skin/eye contact. | Reduces the severity of chemical burns and absorption. |

| Move to fresh air upon inhalation. | Removes the individual from the source of exposure. | |

| Established spill clean-up procedures. | Ensures safe and effective management of accidental releases. |

Environmental Impact Assessment of Research-Scale Operations

While the quantities of this compound used in academic research are typically small, it is still crucial to consider the potential environmental impact. This assessment focuses on the persistence, bioaccumulation, and ecotoxicity of halogenated aromatic compounds.

Persistence and Biodegradation: Halogenated aromatic compounds, in general, exhibit a degree of environmental persistence. epa.gov The carbon-fluorine bond, in particular, is very strong, which can make fluorinated aromatic compounds resistant to degradation. mdpi.comnih.gov While some microorganisms have been shown to degrade halogenated anilines, the process can be slow and is highly dependent on the specific compound and environmental conditions. researchgate.net For instance, some studies have shown that mono-fluorobenzoates can be biodegraded under denitrifying conditions, but fluorophenols were found to be recalcitrant over a one-year period under various anaerobic conditions. nih.gov The presence of multiple halogen substituents, such as bromine and fluorine in this compound, may further increase its resistance to biodegradation. epa.gov

Ecotoxicity: Substituted anilines can be toxic to aquatic organisms. nih.govmdpi.comnih.gov The toxicity is influenced by the type and position of the substituents on the aniline (B41778) ring. nih.govmdpi.com For example, electron-withdrawing groups can increase the toxicity of substituted anilines. nih.gov Given the structure of this compound, it is prudent to assume it may exhibit toxicity to aquatic life, and therefore, releases to the environment should be strictly avoided.

Research-Scale Considerations: Although the total volume of chemical waste generated from a single research project may be small, the cumulative effect from multiple research groups can be significant. pnas.orgfapu.de Therefore, even at the laboratory scale, it is important to minimize waste generation by carefully planning experiments and using the smallest necessary quantities of reagents. capotchem.cn

Interactive Data Table: Environmental Considerations for Halogenated Anilines

| Environmental Aspect | General Findings for Halogenated Aromatics | Implications for this compound |

| Persistence | The carbon-halogen bonds, especially C-F, are strong and resistant to cleavage. | Likely to be persistent in the environment. |

| Biodegradation | Can be slow and require specific microbial populations and environmental conditions. | Biodegradation is expected to be limited. |

| Ecotoxicity | Substituted anilines can be toxic to aquatic organisms. | Assumed to be potentially ecotoxic; release to the environment must be prevented. |

Waste Management and Disposal Procedures

Proper waste management is a critical component of the safe and environmentally responsible handling of this compound. All waste containing this compound must be treated as hazardous waste.

Waste Segregation: Halogenated organic wastes must be segregated from non-halogenated waste streams. nih.gov This is because the disposal methods for these two types of waste are different. Halogenated waste is typically incinerated at high temperatures in specialized facilities. nih.gov Waste containers should be clearly labeled as "Halogenated Organic Waste" and list all components. nih.gov

Container Management: Waste should be collected in appropriate, sealed, and properly labeled containers. apolloscientific.co.ukechemi.com Containers should be kept closed when not in use and stored in a designated satellite accumulation area within the laboratory. Secondary containment should be used to prevent spills.

Disposal Procedures: All waste containing this compound, including contaminated labware (e.g., gloves, pipette tips, paper towels), spent reaction mixtures, and excess reagents, must be disposed of through the institution's hazardous waste management program. Under no circumstances should this chemical or materials contaminated with it be disposed of down the drain or in the regular trash. apolloscientific.co.ukechemi.com

Interactive Data Table: Waste Management Procedures

| Waste Type | Segregation Requirement | Disposal Method |

| Solid Waste (contaminated gloves, paper towels, etc.) | Place in a designated, sealed, and labeled hazardous waste bag or container. | Collection by institutional hazardous waste management. |

| Liquid Waste (reaction mixtures, solvents) | Collect in a labeled, sealed container designated for halogenated organic liquid waste. | Collection by institutional hazardous waste management. |

| Empty Chemical Containers | Triple rinse with a suitable solvent; collect the rinsate as hazardous waste. Deface the label. | Dispose of according to institutional guidelines for empty chemical containers. |

Future Research Directions and Emerging Trends for 4 Bromo 5 Fluoro 2 Methylaniline

Exploration of Novel Synthetic Methodologies

The synthesis of highly functionalized anilines like 4-Bromo-5-fluoro-2-methylaniline is an area of continuous development. Future research is expected to move beyond traditional methods to embrace more efficient, sustainable, and selective synthetic strategies.

Chemoenzymatic Synthesis : A significant emerging trend is the use of biocatalysis in synthetic chemistry. nih.gov For aniline (B41778) synthesis, nitroreductase enzymes are being explored to reduce aromatic nitro compounds under mild, aqueous conditions at room temperature and pressure. nih.govacs.org This approach avoids the need for high-pressure hydrogen gas and expensive precious-metal catalysts, offering a more sustainable alternative to classical hydrogenation. nih.govacs.org The high chemoselectivity of these enzymes is particularly advantageous for complex molecules like this compound, which contains functional groups susceptible to reduction. nih.gov

C-N Cross-Coupling Advances : The development of more robust and versatile cross-coupling reactions, such as the Buchwald-Hartwig amination, remains a key area. Future methodologies may focus on catalysts that are more active at lower temperatures, require lower catalyst loadings, and are compatible with a broader array of substrates, facilitating the synthesis of diverse derivatives from this compound.

Discovery of New Biological Activities and Pharmaceutical Applications

Substituted anilines are a cornerstone of medicinal chemistry, serving as intermediates for a vast number of therapeutic agents. slideshare.netwisdomlib.org While this compound is a known building block, future research will focus on systematically exploring its potential in generating new bioactive molecules.

Targeted Library Synthesis : A primary direction will be the synthesis of compound libraries based on the this compound scaffold. These libraries can be screened against a wide range of biological targets to identify new therapeutic leads. The unique substitution pattern of the molecule can influence physicochemical properties like lipophilicity and metabolic stability, potentially leading to drugs with improved pharmacokinetic profiles. acs.org

Oncology Research : A closely related isomer, 5-Bromo-4-fluoro-2-methylaniline, is a key intermediate in the synthesis of MDL compounds, which are activators of sirtuin 6 (SIRT6). ossila.com SIRT6 is a lysine (B10760008) deacetylase that functions as a tumor suppressor. ossila.com This connection suggests a highly promising research avenue for derivatives of this compound as potential anticancer agents, warranting further investigation into their structure-activity relationships as SIRT6 modulators or against other cancer-related targets. ossila.com

Antimicrobial and Anti-inflammatory Agents : Anilines and their derivatives, particularly those incorporated into heterocyclic systems like 1,2,3-triazoles or thiazoles, have demonstrated a wide spectrum of pharmacological activities, including antifungal, antibacterial, and anti-inflammatory properties. mdpi.commdpi.com Future work will likely involve incorporating the this compound moiety into such heterocyclic structures to explore novel antimicrobial and anti-inflammatory candidates.

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a major technological shift in chemical synthesis. acs.org This approach is particularly well-suited for the production and derivatization of specialty chemicals like this compound.

Enhanced Safety and Efficiency : Flow chemistry offers significant advantages, including superior heat and mass transfer, which allows for better control over reaction conditions. nih.gov This enables the use of highly reactive intermediates and hazardous reagents more safely than in batch reactors. acs.org For multi-step syntheses involving this compound, flow chemistry can reduce reaction times, minimize waste, and improve process reproducibility. rsc.org

Automated Synthesis and Optimization : The integration of automation with flow chemistry platforms allows for high-throughput reaction screening and optimization. rsc.org Automated systems can systematically vary reaction parameters such as temperature, pressure, and reagent ratios to quickly identify the optimal conditions for synthesizing or modifying this compound. nih.gov This accelerates the development process for new derivatives and streamlines scale-up for manufacturing. acs.org

End-to-End Manufacturing : Advanced automated flow systems are being engineered for complete end-to-end manufacturing, encompassing synthesis, purification, crystallization, and formulation. rsc.org Applying this technology to the production of active pharmaceutical ingredients (APIs) derived from this compound could revolutionize on-demand manufacturing and improve the efficiency and consistency of drug production. rsc.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, these in silico methods can guide and accelerate research.

Predictive ADME/Tox : Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of novel derivatives before they are synthesized. This allows researchers to prioritize candidates with the most promising drug-like properties and to flag potential liabilities early in the discovery process, saving significant time and resources. researchgate.net

Structure-Based Drug Design : Using techniques like molecular docking, scientists can model how derivatives of this compound might interact with the active sites of specific biological targets, such as enzymes or receptors. mdpi.com This provides insights into the potential mechanism of action and helps in designing new molecules with enhanced potency and selectivity.

Quantum Mechanical Calculations : High-level computational methods can be used to calculate the electronic properties, reactivity, and spectral characteristics of the molecule and its derivatives. This information can help in understanding reaction mechanisms and in designing novel synthetic routes.

Collaborative Research Initiatives and Interdisciplinary Studies

The complexity of developing new molecules for pharmaceutical or other advanced applications necessitates a highly collaborative and interdisciplinary approach. The future of research on this compound will depend on breaking down traditional silos between different scientific fields.

Academia-Industry Partnerships : Collaborations between academic researchers pioneering novel synthetic methods or discovering new biological pathways and industry partners with the resources for high-throughput screening, process development, and clinical trials will be crucial for translating basic discoveries into tangible products.

Integration of Chemistry, Biology, and Engineering : The successful development of new drugs or materials based on this compound will require the combined expertise of synthetic chemists to create the molecules, biologists and pharmacologists to test their activity and mechanism, computational scientists to model their properties, and chemical engineers to develop scalable and automated manufacturing processes.

Open Science and Data Sharing : Initiatives that promote the sharing of chemical structures, synthetic protocols, and biological screening data can accelerate the pace of discovery for the entire scientific community. By building on the collective knowledge base, researchers can more efficiently explore the full potential of versatile building blocks like this compound.

Q & A

Q. What are the established synthetic routes for 4-bromo-5-fluoro-2-methylaniline, and how do reaction conditions influence yield and purity?

Q. How can researchers resolve contradictions in reported reaction yields for fluorination steps?

Discrepancies in yields (e.g., 50–75%) often arise from:

- Solvent Effects : Polar aprotic solvents (DMF vs. DMSO) influence fluorination efficiency .

- Catalyst Choice : Transition metals (e.g., Pd) may enhance regioselectivity but require rigorous exclusion of moisture .

- By-product Formation : Competing N-fluorination can occur if reaction temperatures exceed 90°C. Mitigation involves real-time monitoring via TLC or HPLC .

Methodological Approach :

- Design a factorial experiment varying solvent, catalyst, and temperature.

- Use ANOVA to identify statistically significant factors affecting yield .

Q. What strategies optimize the compound’s stability during long-term storage and experimental use?

- Storage : Keep in amber glass under argon at 2–8°C to prevent photodegradation and oxidation .

- Incompatibilities : Avoid strong acids/bases (risk of deamination) and oxidizing agents (e.g., peroxides) .

- Handling : Use anhydrous conditions for reactions involving Grignard reagents or organometallics to preserve the aniline group .

Q. How do substituent positions (bromine, fluorine, methyl) influence reactivity in cross-coupling reactions?

- Suzuki-Miyaura Coupling : Bromine at the 4-position acts as a superior leaving group compared to fluorine. The methyl group at the 2-position introduces steric hindrance, requiring bulky ligands (e.g., SPhos) for efficient Pd-catalyzed coupling .

- Nucleophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect activates the ring for substitutions at the 5-position, while bromine directs electrophiles to the para position .

Case Study :

- Reaction of this compound with phenylboronic acid under Pd(OAc)₂/SPhos yields a biaryl product with 82% efficiency .

Q. What computational tools aid in predicting synthetic pathways and electronic properties of this compound?

- Retrosynthesis : Use PubChem’s synthetic pathway data and Reaxys to identify feasible precursors (e.g., 2-methylaniline derivatives) .

- DFT Calculations : Gaussian or ORCA software models the compound’s HOMO-LUMO gaps, predicting sites for electrophilic attack .

- Crystallography Software : ORTEP-3 visualizes steric effects and intermolecular interactions in crystal packing .

Application-Oriented Questions

Q. How is this compound utilized in medicinal chemistry for lead optimization?

- Pharmacophore Design : The bromine and fluorine enhance binding to hydrophobic pockets (e.g., kinase ATP-binding sites). The methyl group improves metabolic stability by blocking cytochrome P450 oxidation .

- Case Study : Incorporation into ALK inhibitors (e.g., analogues of crizotinib) showed improved IC₅₀ values (≤10 nM) in cancer cell lines .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Challenges : Co-elution of by-products (e.g., dehalogenated or dimerized species) in HPLC.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.